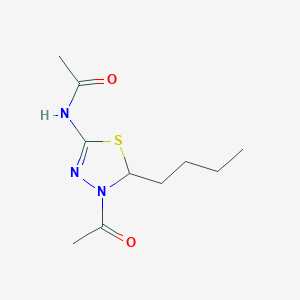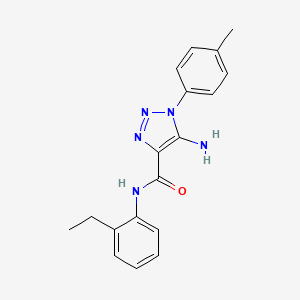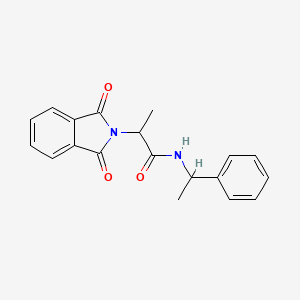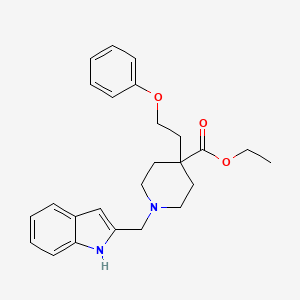![molecular formula C16H25ClN4O B5176137 N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)
N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as CPPU, is a chemical compound that belongs to the class of urea derivatives. CPPU has been widely used in scientific research for its unique properties and potential applications in various fields.
作用機序
CPPU acts by stimulating cell division and elongation, promoting fruit growth, and delaying fruit senescence. CPPU also affects the expression of genes involved in fruit development and ripening, leading to changes in fruit size, color, and texture.
Biochemical and Physiological Effects:
CPPU has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and ion transport. CPPU also affects the levels of various plant hormones, including auxins, cytokinins, and gibberellins, leading to changes in plant growth and development.
実験室実験の利点と制限
CPPU has several advantages for use in lab experiments, including its high purity, stability, and solubility in water. However, CPPU is relatively expensive, and its effects on different plant species and varieties can vary, making it challenging to generalize its effects.
将来の方向性
CPPU has great potential for further research and development in various fields, including agriculture, horticulture, and biotechnology. Some possible future directions for CPPU research include:
1. Optimization of CPPU application methods and dosages for different crops and varieties.
2. Investigation of the molecular mechanisms underlying CPPU effects on plant growth and development.
3. Development of new CPPU derivatives with improved properties and specificity.
4. Exploration of the potential applications of CPPU in other fields, such as medicine and cosmetics.
In conclusion, CPPU is a unique and promising chemical compound with various potential applications in different fields. Further research and development of CPPU and its derivatives are essential to fully realize their potential benefits.
合成法
CPPU can be synthesized through a multi-step process involving the reaction of 2-chloroaniline with potassium hydroxide, followed by the reaction of the resulting intermediate with 4-propylpiperazine and ethyl chloroformate. The final product is obtained after purification and recrystallization.
科学的研究の応用
CPPU has been extensively studied for its potential applications in agriculture, horticulture, and biotechnology. CPPU acts as a plant growth regulator and has been shown to increase fruit size, yield, and quality in various crops, including grapes, kiwi, and strawberries. CPPU has also been used to induce parthenocarpy (seedless fruit development) in various fruits and vegetables, including tomatoes, cucumbers, and peppers.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-2-8-20-10-12-21(13-11-20)9-7-18-16(22)19-15-6-4-3-5-14(15)17/h3-6H,2,7-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFHDSLCTHDMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669766 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5176068.png)
![5-(4-bromophenyl)-3-(3-chloro-2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5176069.png)
![N-methyl-1-[5-methyl-2-(5-methyl-2-furyl)-1,3-oxazol-4-yl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5176070.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5176089.png)
![2-chloro-N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5176093.png)

![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)


![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)


